molecular formula C19H19N5 B3843006 N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine

Cat. No.: B3843006
M. Wt: 317.4 g/mol
InChI Key: OBKMUEPVFRNXAL-YDZHTSKRSA-N
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Description

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-aminophenylacetaldehyde with 2-methyl-6-phenylpyrimidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., bromine, chlorine), hydroxyl groups (OH⁻)

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of halogenated or hydroxylated compounds

Scientific Research Applications

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor or activator of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminophenyl)-N’-ethylurea: Shares the aminophenyl group but differs in the presence of the urea linkage.

    N-(3-aminophenyl)propanamide: Similar aminophenyl group with a propanamide linkage.

    N-[(E)-1-(3-aminophenyl)ethylideneamino]benzenethiol: Similar ethylideneamino linkage but with a benzenethiol group.

Uniqueness

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine stands out due to its unique combination of the pyrimidine ring and the ethylideneamino linkage, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in multiple scientific fields highlight its versatility and importance.

Properties

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-13(16-9-6-10-17(20)11-16)23-24-19-12-18(21-14(2)22-19)15-7-4-3-5-8-15/h3-12H,20H2,1-2H3,(H,21,22,24)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKMUEPVFRNXAL-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NN=C(C)C2=CC(=CC=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N/N=C(\C)/C2=CC(=CC=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine

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